4-Chloro-4-methylcyclohexane-1-carbonyl chloride
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Overview
Description
4-Chloro-4-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclohexane ring, along with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methylcyclohexane-1-carbonyl chloride typically involves the chlorination of 4-methylcyclohexanecarboxylic acid. This process can be carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form 4-chloro-4-methylcyclohexanecarboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Water: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Chloro-4-methylcyclohexanecarboxylic acid: Formed by hydrolysis.
Scientific Research Applications
4-Chloro-4-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4-methylcyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.
Comparison with Similar Compounds
4-Chloro-4-methylcyclohexane-1-carbonyl chloride can be compared with other similar compounds such as:
4-Methylcyclohexanecarboxylic acid: Lacks the chlorine atom and carbonyl chloride group.
4-Chlorocyclohexanecarboxylic acid: Lacks the methyl group.
Cyclohexanecarboxylic acid: Lacks both the chlorine atom and methyl group.
The presence of the chlorine atom and methyl group in this compound imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
93296-79-8 |
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Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
4-chloro-4-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-8(10)4-2-6(3-5-8)7(9)11/h6H,2-5H2,1H3 |
InChI Key |
GPLWQWNBXUREPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)Cl)Cl |
Origin of Product |
United States |
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